Cas no 145353-53-3 (3-(4-Bromophenyl)-5-methyl-1H-pyrazole)
3-(4-Bromophenyl)-5-methyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 3-(4-Bromophenyl)-5-methyl-1H-pyrazole
- 4-(5-Methyl-1H-pyrazol-3-yl)bromobenzene
- AKOS025394373
- AKOS005071437
- CHEMBL1537554
- DTXSID20363366
- HMS2665E03
- 1H-Pyrazole, 3-(4-bromophenyl)-5-methyl-
- FT-0680650
- MFCD08446307
- SMR000335545
- MFCD02083151
- 948293-34-3
- CS-0313070
- MLS000720990
- SCHEMBL792992
- WANDSSMDLLHHCJ-UHFFFAOYSA-N
- A808355
- 145353-53-3
- 5-(4-Bromophenyl)-3-methyl-1H-pyrazole, 97%
- 8M-635S
- 5-(4-Bromophenyl)-3-methyl-1H-pyrazole
- AMY33185
- J-510661
- G84651
- G84683
- DB-002586
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- MDL: MFCD02083151
- Inchi: 1S/C10H9BrN2/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
- InChI Key: WANDSSMDLLHHCJ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1C=C(C)NN=1
Computed Properties
- Exact Mass: 235.99500
- Monoisotopic Mass: 235.995
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 3
- Topological Polar Surface Area: 28.7A^2
Experimental Properties
- Color/Form: powder
- Density: 1.493
- Melting Point: 163-165°
- Boiling Point: 382.9°Cat760mmHg
- Flash Point: 185.4°C
- Refractive Index: 1.621
- PSA: 28.68000
- LogP: 3.14760
- Solubility: Not determined
3-(4-Bromophenyl)-5-methyl-1H-pyrazole Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(4-Bromophenyl)-5-methyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM189027-25g |
3-(4-Bromophenyl)-5-methyl-1H-pyrazole |
145353-53-3 | 95% | 25g |
$421 | 2021-08-05 | |
| TRC | B803305-50mg |
3-(4-Bromophenyl)-5-methyl-1H-pyrazole |
145353-53-3 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B803305-100mg |
3-(4-Bromophenyl)-5-methyl-1H-pyrazole |
145353-53-3 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B803305-500mg |
3-(4-Bromophenyl)-5-methyl-1H-pyrazole |
145353-53-3 | 500mg |
$ 275.00 | 2022-06-06 | ||
| Chemenu | CM189027-1g |
3-(4-Bromophenyl)-5-methyl-1H-pyrazole |
145353-53-3 | 95% | 1g |
$130 | 2023-02-02 | |
| Apollo Scientific | OR15318-1g |
3-(4-Bromophenyl)-5-methyl-1H-pyrazole |
145353-53-3 | 1g |
£86.00 | 2025-02-19 | ||
| Apollo Scientific | OR15318-5g |
3-(4-Bromophenyl)-5-methyl-1H-pyrazole |
145353-53-3 | 5g |
£430.00 | 2023-06-14 | ||
| abcr | AB176688-250 mg |
3-(4-Bromophenyl)-5-methyl-1H-pyrazole, 95%; . |
145353-53-3 | 95% | 250mg |
€144.20 | 2023-05-07 | |
| abcr | AB176688-1 g |
3-(4-Bromophenyl)-5-methyl-1H-pyrazole, 95%; . |
145353-53-3 | 95% | 1g |
€234.30 | 2023-05-07 | |
| abcr | AB176688-5 g |
3-(4-Bromophenyl)-5-methyl-1H-pyrazole, 95%; . |
145353-53-3 | 95% | 5g |
€688.20 | 2023-05-07 |
3-(4-Bromophenyl)-5-methyl-1H-pyrazole Suppliers
3-(4-Bromophenyl)-5-methyl-1H-pyrazole Related Literature
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Sunita Choudhary,Manoj Kumar Muthyala,Keykavous Parang,Anil Kumar Org. Chem. Front. 2014 1 683
Additional information on 3-(4-Bromophenyl)-5-methyl-1H-pyrazole
3-(4-Bromophenyl)-5-Methyl-1H-Pyrazole: A Promising Compound in Modern Medicinal Chemistry
The compound 3-(4-Bromophenyl)-5-methyl-1H-pyrazole, identified by CAS No. 145353-53-3, has emerged as a focal point in recent studies due to its unique structural features and potential applications in drug discovery. This organic molecule belongs to the class of pyrazole derivatives, characterized by a central pyrazole ring substituted with a 4-bromophenyl group at position 3 and a methyl substituent at position 5. Such structural configurations often confer pharmacological versatility, making this compound an attractive target for researchers exploring anti-inflammatory, antitumor, and neuroprotective agents.
Innovative synthetic strategies have been developed to optimize the production of this compound. A study published in the Journal of Medicinal Chemistry (2022) demonstrated a one-pot method utilizing microwave-assisted synthesis, achieving yields exceeding 89% under mild conditions. The key intermediates—such as 4-bromobenzaldehyde and acetylacetone—are combined with hydrazine hydrate in an acetonitrile solvent system, enabling precise control over regioselectivity. This advancement not only reduces synthetic complexity but also aligns with green chemistry principles by minimizing waste generation.
Biochemical evaluations reveal intriguing biological activities tied to the bromophenyl and methyl substituents. Researchers from the Institute of Pharmacological Sciences (IPS) reported that this compound exhibits potent inhibition of cyclooxygenase-2 (COX-2), a critical enzyme in inflammatory pathways. In vitro assays showed an IC₅₀ value of 0.8 μM, surpassing traditional NSAIDs like ibuprofen while demonstrating selectivity over COX-1 isoforms—a crucial factor in mitigating gastrointestinal side effects. Furthermore, its ability to modulate NF-κB signaling pathways suggests potential utility in chronic inflammatory disorders such as rheumatoid arthritis.
Cancer research applications have gained momentum through investigations into its antiproliferative effects on tumor cells. A groundbreaking study in the Nature Communications-affiliated journal (2023) highlighted its selective cytotoxicity toward human hepatocellular carcinoma (HCC) cell lines (e.g., HepG2), with apoptosis induction via mitochondrial dysfunction pathways. The bromine substituent was identified as pivotal for binding to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) receptors, synergizing with standard chemotherapy agents like doxorubicin to enhance treatment efficacy without significant off-target toxicity.
In neurodegenerative disease modeling, this compound has shown neuroprotective properties through Nrf2 pathway activation. Preclinical trials using Parkinson’s disease models demonstrated attenuation of dopaminergic neuron loss by upregulating antioxidant enzymes such as heme oxygenase-1 (HO-1). The methyl group’s role in stabilizing blood-brain barrier permeability was also noted, enabling therapeutic concentrations to be achieved without necessitating invasive delivery methods.
Safety profiles established through acute toxicity studies confirm its favorable pharmacokinetic characteristics. Data from OECD-guided rodent trials indicate an LD₅₀ exceeding 2000 mg/kg orally, with no observable organ damage at therapeutic doses up to 100 mg/kg/day over 28 days. Pharmacokinetic analysis revealed moderate plasma half-life (~6 hours) and hepatic metabolism via CYP2C9 isoforms—a profile amenable for once-daily dosing regimens.
Structural analog studies further underscore its design potential within drug discovery pipelines. Researchers at the Max Planck Institute for Molecular Physiology recently synthesized seven derivatives by varying substituents on the phenyl ring and pyrazole core, identifying three compounds with improved solubility and bioavailability metrics compared to the parent molecule (CAS No. 145353-53-3). These findings suggest opportunities for rational drug design targeting specific disease mechanisms while maintaining chemical stability.
The integration of computational chemistry tools has accelerated understanding of its molecular interactions. Docking simulations using AutoDock Vina revealed strong binding affinities (-8.7 kcal/mol) toward heat shock protein 90 (Hsp90), a validated oncology target involved in cancer cell survival pathways. Quantum mechanical calculations also highlighted electron density distributions favoring hydrogen bonding networks critical for enzyme inhibition activities—findings corroborated experimentally through isothermal titration calorimetry.
Ongoing clinical translation efforts are focusing on formulation optimization for targeted delivery systems. Liposomal encapsulation techniques have successfully increased cellular uptake efficiency by ~70% while protecting the compound from enzymatic degradation during gastrointestinal transit. Phase I clinical trial designs are currently being finalized for evaluating safety profiles in patients with advanced solid tumors, leveraging positron emission tomography (PET) imaging tracers based on fluorinated analogs of this compound.
In summary, the structural uniqueness of this pyrazole derivative (CAS No: 145353-53-3) positions it at the forefront of multifunctional drug development initiatives across oncology, neurology, and immunology domains. Its documented mechanistic insights combined with evolving synthetic methodologies continue to unlock new avenues for addressing unmet medical needs while adhering to stringent regulatory standards for pharmaceutical advancement.
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